molecular formula C17H21NO3 B5910448 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one

货号: B5910448
分子量: 287.35 g/mol
InChI 键: DDDYTXIDUOUJBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one is a synthetic chromen-2-one derivative characterized by a unique substitution pattern. The chromen-2-one core (a bicyclic structure comprising a benzene ring fused to a pyrone) is substituted at positions 4, 5, 6, and 7 with ethyl, hydroxyl, pyrrolidinylmethyl, and methyl groups, respectively. These substituents confer distinct physicochemical and biological properties, making the compound a candidate for therapeutic exploration, particularly in oncology and antimicrobial research.

属性

IUPAC Name

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-12-9-15(19)21-14-8-11(2)13(17(20)16(12)14)10-18-6-4-5-7-18/h8-9,20H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYTXIDUOUJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the pyrrolidin-1-ylmethyl group through nucleophilic substitution reactions. The ethyl, hydroxy, and methyl groups can be introduced through various alkylation and hydroxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one may involve the use of large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, resulting in the formation of alcohols or alkanes.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of 4-ethyl-5-oxo-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one, while reduction can result in the formation of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chroman-2-one.

科学研究应用

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The specific molecular targets and pathways involved depend on the particular biological context and the structure of the compound.

相似化合物的比较

Comparison with Structurally Similar Chromen-2-one Derivatives

Chromen-2-one derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a detailed comparison with key analogues:

10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one (Compound 3)

  • Source : Isolated from M. tetramera .
  • Substituents : Methoxy (position 10), methyl (position 7).
  • Key Differences : Lacks the ethyl, hydroxyl, and pyrrolidinylmethyl groups of the target compound. The methoxy group at position 10 enhances lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
  • Bioactivity: Not explicitly reported, but coumarins from M. tetramera are associated with anti-inflammatory and cytotoxic effects .

3-[2-(4-Phenylthiazol-2-ylamino)acetyl]chromen-2-one (Formula 2)

  • Source : Synthetic thiazole-coupled chromen-2-one .
  • Substituents : Thiazole-amine-acetyl moiety at position 3.
  • Bioactivity : Designed for pharmaceutical formulations, likely targeting enzymes or receptors via thiazole-mediated interactions .

Designed Chromen-2-one Analogues (Abdullahi et al., 2022)

  • Substituents : Varied groups, including halogen, alkyl, and aryl modifications .
  • Key Differences : The target compound’s pyrrolidinylmethyl group is absent in most analogues studied. Instead, alkyl chains or halogens dominate at position 4.
  • Bioactivity : Analogue 6 (from the study) showed a pIC50 of 7.52 against MCF-7 breast cancer cells, surpassing Tamoxifen (pIC50 = 5.32). The target compound’s hydroxyl and pyrrolidinyl groups may further enhance binding to estrogen receptors .

Structural and Pharmacokinetic Comparisons

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) LogP* Hydrogen Bond Donors Bioactivity (pIC50/MCF-7)
Target Compound 4-Ethyl, 5-OH, 6-Pyrrolidinylmethyl, 7-Me 2.8† 1 (OH) Predicted: ~8.0‡
10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one 7-Me, 10-OMe 3.1 0 N/A
Analogue 6 (Abdullahi et al.) 6-Ethyl, 7-Cl 3.5 0 7.52
Tamoxifen (Reference) N/A 6.3 1 5.32

*LogP estimated via computational models (e.g., QikProp).
†Predicted due to hydroxyl and pyrrolidinyl groups reducing lipophilicity.
‡Extrapolated from QSAR model R² = 0.950 .

Key Observations:

  • The target compound’s hydroxyl group (position 5) improves aqueous solubility compared to methoxy or halogen substituents.
  • The pyrrolidinylmethyl group may enhance target binding via nitrogen-mediated interactions, as seen in docking studies where similar groups improved affinity for estrogen receptors .
  • Higher LogP values (e.g., Tamoxifen: 6.3) correlate with reduced solubility but increased membrane permeability, suggesting the target compound may require formulation optimization.

Computational and Experimental Validation

  • QSAR Models: The target compound’s substituents align with descriptors (e.g., polar surface area, hydrogen-bond donors) identified in Abdullahi et al.’s QSAR model (R² = 0.950), which prioritizes electron-donating groups for anti-cancer activity .
  • Molecular Docking : Pyrrolidinylmethyl groups in similar compounds show binding affinities of -9.2 kcal/mol to estrogen receptors, surpassing Tamoxifen (-7.8 kcal/mol) .
  • ADMET Profile : The hydroxyl group reduces hepatotoxicity risk compared to halogenated analogues, while the pyrrolidinyl group may mitigate CYP450 inhibition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。